molecular formula C20H25NO4 B12209183 ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

Cat. No.: B12209183
M. Wt: 343.4 g/mol
InChI Key: PXLADPZTTKTGNO-UHFFFAOYSA-N
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Description

Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, dihydrochromen-2-ones, and piperidine-substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with various molecular targets:

Biological Activity

Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential and underlying mechanisms.

Chemical Structure

The compound is characterized by the presence of a piperidine ring and a coumarin moiety. The structural formula can be represented as follows:

C17H21N O4\text{C}_{17}\text{H}_{21}\text{N O}_4

1. Antioxidant Activity

Coumarins, including derivatives like this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Table 1: Antioxidant Activity of Coumarin Derivatives

Compound NameIC50 (µM)Source
This compoundTBDIn vitro studies
Esculetin10V79 cells
Coumarin15Various

2. Anti-inflammatory Properties

Research indicates that coumarin derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: Inflammatory Bowel Disease
In a study involving animal models of colitis, coumarin derivatives significantly reduced inflammation markers and improved histopathological scores. This suggests that the compound may have therapeutic potential in inflammatory bowel diseases.

3. Anticancer Activity

Coumarins have been studied for their anticancer properties, with some derivatives showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This compound has potential mechanisms involving the modulation of cell signaling pathways related to cancer proliferation.

Table 2: Anticancer Activity of Coumarin Derivatives

Compound NameCancer TypeMechanism of Action
This compoundBreast CancerInduces apoptosis via Bcl-xL inhibition
UmbelliferoneColon CancerCell cycle arrest at G2/M phase

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It can affect pathways such as NF-kB and MAPK, which are crucial in cancer progression.
  • Scavenging Free Radicals : The antioxidant activity contributes to its protective effects against cellular damage.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 1-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-18(22)25-19-14(3)9-13(2)10-17(16)19/h9-11,15H,4-8,12H2,1-3H3

InChI Key

PXLADPZTTKTGNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C

Origin of Product

United States

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